molecular formula C17H20N4O2S B2676141 N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2093671-17-9

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B2676141
CAS No.: 2093671-17-9
M. Wt: 344.43
InChI Key: OPXNNTDSKMGZBT-UHFFFAOYSA-N
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Description

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the thianyl group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which include the pyrrolidine ring, the thianyl group, and the pyridine moiety. This unique structure provides distinct chemical and biological properties that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-12-17(4-7-24-8-5-17)20-16(23)13-9-15(22)21(10-13)11-14-3-1-2-6-19-14/h1-3,6,13H,4-5,7-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNNTDSKMGZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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